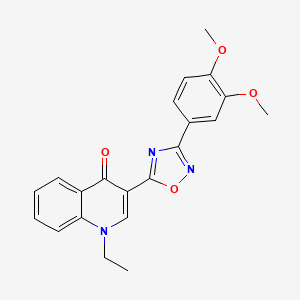

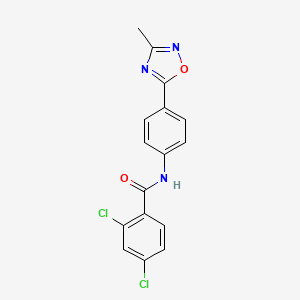

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could influence its solubility in different solvents . The 1,2,4-oxadiazole ring and the quinolin-4-one moiety could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The quinolin-4-one moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole, such as N-Mannich bases featuring 3,4-dimethoxyphenyl motifs, have been synthesized and assessed for their in vitro inhibitory activity against pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities, with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL. Furthermore, their anti-proliferative activity was evaluated against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, showing promising results (L. H. Al-Wahaibi et al., 2021).

Synthesis and Characterization of Derivatives

A series of quinoline-oxadiazole-based azetidinone derivatives have been synthesized and characterized, displaying significant antimicrobial activity against strains of bacteria and fungi. This study highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (A. Dodiya et al., 2012).

Innovative Biotechnologies

Research into Tetrahydro-[1,2,4]Oxadiazole[3,2-C][1,4]Oxazine derivatives explores their synthesis for antimicrobial and antifungal applications. These compounds have shown bacteriostatic activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, and a fungistatic effect against fungal strains such as Trichophyton rubrum and Candida albicans, indicating their potential in biotechnological innovations (A. Tyrkov et al., 2022).

Metabolic Pathways

Studies on related compounds, such as P-glycoprotein inhibitors, provide insights into their metabolism in biological systems, crucial for understanding their pharmacokinetics and potential therapeutic applications. This research identified the in vitro and in vivo metabolic pathways of HM-30181 in rats, contributing to the knowledge base necessary for the development of effective therapeutic agents (I. Paek et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-4-24-12-15(19(25)14-7-5-6-8-16(14)24)21-22-20(23-28-21)13-9-10-17(26-2)18(11-13)27-3/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRIDVDNBRSPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)

![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)

![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)

![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)